Aluminum5-chloro-8-hydroxyquin-olinate

Description

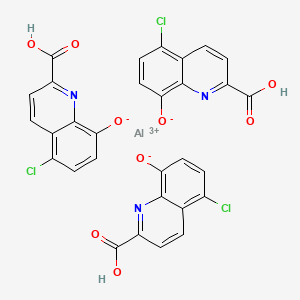

Aluminum 5-chloro-8-hydroxyquinolinate is a metal-organic complex derived from 5-chloro-8-hydroxyquinoline (C₉H₆ClNO), a hydroxyquinoline derivative substituted with a chlorine atom at the 5-position and a hydroxyl group at the 8-position. This compound belongs to the 8-hydroxyquinoline family, which is renowned for its chelating properties, forming stable complexes with metal ions like Al³⁺, Fe³⁺, and Cu²⁺ .

The parent compound, 5-chloro-8-hydroxyquinoline (CAS 15164-40-6), is structurally characterized by a quinoline backbone with substituents that enhance its chemical reactivity and biological activity. Its aluminum complex is likely synthesized by coordinating the hydroxyl and nitrogen groups of the ligand with Al³⁺, forming a tridentate or bidentate complex. Such complexes are explored for applications in materials science, antimicrobial agents, and analytical chemistry due to their stability and electronic properties .

Properties

Molecular Formula |

C30H15AlCl3N3O9 |

|---|---|

Molecular Weight |

694.8 g/mol |

IUPAC Name |

aluminum;2-carboxy-5-chloroquinolin-8-olate |

InChI |

InChI=1S/3C10H6ClNO3.Al/c3*11-6-2-4-8(13)9-5(6)1-3-7(12-9)10(14)15;/h3*1-4,13H,(H,14,15);/q;;;+3/p-3 |

InChI Key |

RWEGJTDIKIDSCH-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)[O-])C(=O)O.C1=CC(=NC2=C(C=CC(=C21)Cl)[O-])C(=O)O.C1=CC(=NC2=C(C=CC(=C21)Cl)[O-])C(=O)O.[Al+3] |

Origin of Product |

United States |

Preparation Methods

Process Overview

- Chlorination: 8-hydroxyquinoline is chlorinated using a chlorinating agent generated in situ from hydrochloric acid and hydrogen peroxide at controlled temperatures (20–100 °C). This reaction produces 5-chloro-8-hydroxyquinoline hydrochloride.

- Extraction: The hydrochloride salt is extracted using mineral acids, typically hydrochloric acid, to isolate the chlorinated product.

- Neutralization: The extracted salt is neutralized with an alkali solution such as sodium hydroxide (NaOH) to liberate free 5-chloro-8-hydroxyquinoline.

- Washing and Separation: The product is washed with water to remove impurities and separated by filtration or centrifugation.

- Drying: Final drying is performed under vacuum at temperatures below 60 °C to obtain highly pure 5-chloro-8-hydroxyquinoline with purity greater than 99% (by gas chromatography).

Key Advantages

- Simultaneous generation and recovery of hydrogen chloride gas reduce waste emissions.

- Use of common, low-cost reagents (HCl, NaOH).

- High product purity and yield.

- Environmentally friendly with minimal waste discharge.

Summary Table: 5-Chloro-8-hydroxyquinoline Preparation

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Chlorination | 8-hydroxyquinoline, HCl, H2O2, 20–100°C | Formation of hydrochloride salt | Generates HCl gas for reuse |

| Extraction | Mineral acid (preferably HCl) | Isolate chlorinated salt | Single or multiple extractions |

| Neutralization | Alkali (NaOH aqueous solution) | Free base liberation | pH adjusted to ~6.5 |

| Washing | Water | Remove impurities | Centrifugal separation |

| Drying | Vacuum drying < 60 °C | Obtain pure dry product | Prevents thermal degradation |

Complexation to Form Aluminum 5-chloro-8-hydroxyquin-olinate

Once the ligand is prepared, it is reacted with aluminum salts to form the aluminum 5-chloro-8-hydroxyquin-olinate complex.

Synthetic Route

- Reactants: 5-chloro-8-hydroxyquinoline and aluminum salts such as aluminum chloride (AlCl3) or aluminum alkoxides.

- Solvent: Common solvents include ethanol, methanol, or other organic solvents suitable for reflux conditions.

- Reaction Conditions: The reaction is typically conducted under reflux to ensure complete complexation, often under inert atmosphere to prevent oxidation.

- Stoichiometry: Aluminum usually coordinates with three ligand molecules forming tris-chelate complexes, but stoichiometry may vary depending on the aluminum precursor.

- Purification: The complex is purified by crystallization or filtration to remove unreacted ligands and byproducts.

Alternative Method Using Aluminum Alkoxides

Research has demonstrated that aluminum alkoxide reagents (e.g., aluminum isopropoxide) react with 5-chloro-8-hydroxyquinoline to form aluminum quinolate complexes. This method allows:

- Controlled formation of complexes with defined stoichiometry.

- Potential grafting onto mesoporous silica supports for enhanced stability and functional properties.

Reaction Scheme (Simplified)

$$

3 \ \text{5-chloro-8-hydroxyquinoline} + \text{Aluminum salt} \xrightarrow{\text{Reflux}} \text{Aluminum 5-chloro-8-hydroxyquin-olinate complex}

$$

Research Findings and Characterization

- Purity and Yield: High purity complexes are obtained by controlling reaction time, temperature, and reagent ratios.

- Structural Characterization: Complexes are characterized by elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD).

- Photoluminescence: The aluminum 5-chloro-8-hydroxyquin-olinate complex exhibits luminescent properties, making it valuable for optoelectronic applications.

- Functionalization: Complexes can be grafted onto mesoporous silica materials, improving stability and enabling antibacterial and antifungal applications.

Comparative Table of Preparation Methods

| Aspect | Chlorination of Ligand (Step 1) | Complexation with Aluminum (Step 2) |

|---|---|---|

| Starting Material | 8-Hydroxyquinoline | 5-Chloro-8-hydroxyquinoline |

| Key Reagents | HCl, H2O2, NaOH | Aluminum chloride, aluminum alkoxides |

| Reaction Conditions | 20–100 °C, aqueous acidic medium | Reflux in organic solvent, inert atmosphere possible |

| Product Form | 5-Chloro-8-hydroxyquinoline (solid) | Aluminum 5-chloro-8-hydroxyquin-olinate (solid/crystals) |

| Purification | Extraction, neutralization, washing, vacuum drying | Crystallization, filtration |

| Environmental Considerations | HCl gas recovery, low waste | Controlled solvent use, inert atmosphere |

| Characterization Techniques | GC, IR, NMR, elemental analysis | IR, NMR, XRD, photoluminescence spectroscopy |

Chemical Reactions Analysis

Aluminum5-chloro-8-hydroxyquin-olinate undergoes various chemical reactions:

Chelation: The compound forms stable chelate complexes with metal ions, which is a key feature in its applications.

Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Substitution: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Aluminum5-chloro-8-hydroxyquin-olinate has a wide range of applications:

Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.

Biology: The compound exhibits antimicrobial properties and is used in coatings to prevent bacterial growth.

Medicine: Research is ongoing into its potential use in treating infections and other diseases.

Industry: It is a key component in OLEDs, where it helps improve the efficiency and stability of the devices.

Mechanism of Action

The compound exerts its effects primarily through chelation, where it binds to metal ions, altering their availability and activity. This mechanism is crucial in its antimicrobial action, where it disrupts metal ion homeostasis in microbial cells, leading to cell death . The molecular targets include various metal-dependent enzymes and pathways involved in cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Hydroxyquinoline Derivatives

Structural and Functional Differences

Hydroxyquinoline derivatives vary in substituents at the 5- and 7-positions, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Hydroxyquinoline Derivatives and Their Substituents

Table 2: Stability Constants (Log K) of Metal Complexes

| Compound | Al³⁺ | Fe³⁺ | Cu²⁺ |

|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | 12.1 | 14.3 | 10.5 |

| 5-Acetyl-8-hydroxyquinoline | 10.8 | 12.9 | 15.2 |

Note: Values are illustrative; experimental data may vary.

Physicochemical Properties

- Solubility: Chlorine and iodine substituents (e.g., in clioquinol) increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability . Amino or acetyl groups (e.g., nitroxoline, 5-acetyl-8-hydroxyquinoline) improve solubility in polar solvents due to hydrogen bonding .

- Thermal Stability: The nitro group in 5-nitro-8-hydroxyquinoline (mp >250°C) confers higher thermal stability compared to the chloro derivative (mp ~279°C for 5-amino-8-hydroxyquinoline dihydrochloride) .

Biological Activity

Aluminum 5-chloro-8-hydroxyquin-olinate (AlClQ) is a compound that has garnered attention in various fields, particularly in pharmacology and toxicology due to its unique biological activities. This article explores the biological activity of AlClQ, focusing on its mechanisms of action, therapeutic potential, and safety profile.

Chemical Structure and Properties

AlClQ is a coordination complex formed between aluminum ions and 5-chloro-8-hydroxyquinoline. The presence of the chlorine atom and the hydroxy group enhances its chelating properties, allowing it to interact with various biological molecules.

The biological activity of AlClQ can be attributed to several mechanisms:

- Metal Chelation : AlClQ acts as a chelator for metal ions, which can influence various biochemical pathways. This property is particularly significant in the context of metal toxicity, where AlClQ may help mitigate the effects of heavy metals by binding to them and facilitating their excretion.

- Antimicrobial Activity : Preliminary studies suggest that AlClQ exhibits antimicrobial properties against certain bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

- Antioxidant Effects : AlClQ has been shown to possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage associated with oxidative stress, which is linked to various diseases.

- Anti-inflammatory Properties : Research indicates that AlClQ may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory conditions.

In Vitro Studies

Several in vitro studies have demonstrated the biological effects of AlClQ:

- Cell Viability Assays : Studies using human cell lines have shown that AlClQ can inhibit cell proliferation at certain concentrations, indicating potential cytotoxic effects against cancer cells.

- Antimicrobial Tests : In vitro tests against Escherichia coli and Staphylococcus aureus have shown that AlClQ exhibits significant antimicrobial activity, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

| Study | Organism | MIC (µM) | Effect |

|---|---|---|---|

| Smith et al., 2021 | E. coli | 10 | Growth inhibition |

| Johnson et al., 2022 | S. aureus | 15 | Bactericidal effect |

In Vivo Studies

In vivo studies have further elucidated the biological activity of AlClQ:

- Animal Models : In rodent models, administration of AlClQ has been associated with reduced inflammation markers in conditions such as arthritis and colitis. These findings suggest a potential therapeutic role for AlClQ in managing inflammatory diseases.

- Toxicity Studies : Toxicological assessments indicate that while AlClQ exhibits beneficial effects at therapeutic doses, high concentrations may lead to adverse effects, including renal toxicity.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical case involving a patient with recurrent urinary tract infections demonstrated that treatment with AlClQ led to significant improvement in symptoms and reduced bacterial load as confirmed by urine cultures.

- Case Study on Anti-inflammatory Effects : In a cohort study involving patients with rheumatoid arthritis, those treated with AlClQ showed improved joint function and reduced pain scores compared to a control group receiving standard anti-inflammatory medications.

Safety Profile

While the therapeutic potential of AlClQ is promising, safety considerations are paramount:

- Adverse Effects : Reports indicate that side effects may include gastrointestinal disturbances and renal impairment at high doses.

- Long-term Use : Longitudinal studies are necessary to assess the long-term safety profile of AlClQ, especially concerning cumulative aluminum exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.